molecular formula C12H17F3N2O9 B13659207 (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate

Cat. No.: B13659207
M. Wt: 390.27 g/mol
InChI Key: TZVUSFCFAIVOEK-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include amino acids, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, affecting cellular functions and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

Molecular Formula

C12H17F3N2O9

Molecular Weight

390.27 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O7.C2HF3O2/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15;3-2(4,5)1(6)7/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t5-,6-;/m0./s1

InChI Key

TZVUSFCFAIVOEK-GEMLJDPKSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.